molecular formula C17H17NO B8789625 N-cyclopropyl-2,2-diphenylacetamide

N-cyclopropyl-2,2-diphenylacetamide

Cat. No.: B8789625
M. Wt: 251.32 g/mol
InChI Key: RNDALZSXQWUMHX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,2-diphenylacetamide is an acetamide derivative characterized by a central acetamide backbone substituted with two phenyl groups at the α-carbon and a cyclopropyl group attached to the nitrogen atom. Its molecular formula is C₁₇H₁₇NO, with a molecular weight of 251.33 g/mol. Structurally, the cyclopropyl substituent introduces steric strain and unique electronic properties compared to other N-substituted acetamides.

This compound shares structural similarities with pharmacologically active molecules, such as loperamide (an antidiarrheal) and darifenacin (a muscarinic antagonist), which are derived from 2,2-diphenylacetamide scaffolds .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-cyclopropyl-2,2-diphenylacetamide with structurally related acetamides:

Compound Name Molecular Formula N-Substituent Key Features/Applications Reference
This compound C₁₇H₁₇NO Cyclopropyl Potential pharmaceutical intermediate; strained N-substituent may enhance reactivity.
N,N-dimethyl-2,2-diphenylacetamide (Diphenamid) C₁₆H₁₇NO Dimethyl Herbicide; used to inhibit tuber sprouting.
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Thiazolyl Antimicrobial activity; crystallizes with intermolecular N–H⋯N hydrogen bonds.
Alachlor C₁₄H₂₀ClNO₂ Methoxymethyl Herbicide; chloro-substituted for enhanced soil activity.
N-Benzyl-2,2-diphenylacetamide C₂₁H₁₉NO Benzyl Synthesized via metal-catalyzed amide bond formation.

Research Findings and Implications

Pharmacological Potential: The cyclopropyl group’s metabolic stability could make this compound a candidate for central nervous system (CNS) drugs, as seen in loperamide derivatives . Comparative studies with N-benzyl-2,2-diphenylacetamide suggest that varying N-substituents modulate lipophilicity (logP), impacting blood-brain barrier penetration .

Agrochemical Applications :

  • Unlike diphenamid and alachlor , the cyclopropyl variant’s strained ring may reduce environmental persistence, addressing ecological concerns associated with traditional herbicides .

Crystallography and Material Science :

  • The compound’s ability to form hydrogen-bonded networks (e.g., R₂²(8) motifs) could be leveraged in designing supramolecular materials .

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-cyclopropyl-2,2-diphenylacetamide

InChI

InChI=1S/C17H17NO/c19-17(18-15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)

InChI Key

RNDALZSXQWUMHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 292° C. and MS: m/e=251 (M+) was prepared in accordance with the general method of example 1 from diphenylacetyl chloride and cyclopropylamine.
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